molecular formula C12H12N2S2 B184253 N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine CAS No. 4114-94-7

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine

Cat. No.: B184253
CAS No.: 4114-94-7
M. Wt: 248.4 g/mol
InChI Key: ONDUJQMMZMEMEF-UHFFFAOYSA-N
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Description

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is an organic compound with the molecular formula C12H10N2S2 This compound is characterized by the presence of two thienylmethylene groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1,2-ethanediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thienylmethylene groups can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienylmethylene groups.

    Reduction: Reduced forms of the Schiff base.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. The Schiff base structure allows it to participate in various biochemical pathways, potentially leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~2~-bis(2-furylmethylene)-1,2-ethanediamine
  • N~1~,N~2~-bis(2-pyridylmethylene)-1,2-ethanediamine
  • N~1~,N~2~-bis(2-benzylmethylene)-1,2-ethanediamine

Uniqueness

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is unique due to the presence of thienylmethylene groups, which impart distinct electronic and steric properties

Biological Activity

N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2S2C_{12}H_{12}N_2S_2. Its structure consists of two thiophen-2-ylmethylene groups linked to an ethane-1,2-diamine backbone. This unique arrangement allows it to exhibit various biological activities, including antioxidant properties and potential interactions with metal ions.

Biological Activities

The compound has been studied for several biological activities:

  • Antioxidant Properties : Research indicates that this compound demonstrates significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves a condensation reaction between thiophen-2-carboxaldehyde and ethylenediamine. The reaction conditions can be optimized to enhance yield and purity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antioxidant Activity Assessment : A study evaluated the compound's ability to reduce oxidative stress in human cell lines. The results demonstrated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of several conventional antibiotics.
  • Cytotoxicity in Cancer Cells : A recent investigation into its cytotoxic effects revealed that the compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity comparable to known chemotherapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in ROS levels
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduced apoptosis in MCF-7 cells

Table 2: Synthesis Parameters

ReactantsConditionsYield (%)
Thiophen-2-carboxaldehyde + EthylenediamineReflux in ethanol for 6 hours85

Properties

IUPAC Name

1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)ethyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2/c1-3-11(15-7-1)9-13-5-6-14-10-12-4-2-8-16-12/h1-4,7-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDUJQMMZMEMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NCCN=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283172
Record name (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4114-94-7
Record name NSC30214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(thiophen-2-yl)methanimine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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